N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide
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Overview
Description
N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide: is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methylsulfanylphenyl ethylamine with a suitable acylating agent to form an intermediate.
Carbamoylation: The intermediate is then subjected to carbamoylation using dimethylamine and a carbamoylating agent under controlled conditions.
Final Product Formation: The final step involves the reaction of the carbamoylated intermediate with acetic acid or its derivatives to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N,N-dimethyl-2-[[(1R)-1-(2-methylphenyl)ethyl]carbamoylamino]acetamide and N,N-dimethyl-2-[[(1R)-1-(2-ethylphenyl)ethyl]carbamoylamino]acetamide share structural similarities.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-10(11-7-5-6-8-12(11)20-4)16-14(19)15-9-13(18)17(2)3/h5-8,10H,9H2,1-4H3,(H2,15,16,19)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSFMHYGUAYJN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)NC(=O)NCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1SC)NC(=O)NCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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